4-(2,4-Dimethylphenyl)-2-fluorophenol
Overview
Description
4-(2,4-Dimethylphenyl)-2-fluorophenol is a chemical compound that has been of great interest to the scientific community due to its potential applications in various fields. This compound is also known as DFPh and is a member of the phenol family. It has a molecular weight of 206.23 g/mol and a melting point of 95-98°C.
Scientific Research Applications
Polymorph and Solvate Studies
Research on the structural characteristics of fluorine-substituted bis-phenols, including 4-(2,4-Dimethylphenyl)-2-fluorophenol, has shown the existence of polymorphs and solvates. These compounds have demonstrated various self-assembling behaviors through O–H···O, C–H···F–C, and C–H···π interactions, impacting their crystal densities and void structures. Such studies are crucial for understanding the crystalline properties and potential applications in materials science (Nath & Baruah, 2013).
Sonochemical Degradation of Organic Pollutants
The compound has been investigated in the context of sonochemical degradation processes for aromatic organic pollutants. Research has explored its effectiveness in mineralizing various pollutants, including chlorophenols and fluorophenols, in aqueous solutions. This work highlights its potential use in environmental cleanup and waste management technologies (Goskonda, Catallo, & Junk, 2002).
Fluorination Reactions
Studies on the fluorination of bromo- and dimethylphenols with xenon difluoride have provided insights into chemical synthesis processes, producing various fluorinated compounds. These reactions, catalyzed by boron trifluoride etherate, offer pathways to synthesize structurally related fluorophenols, important in medicinal chemistry and pharmaceutical research (Koudstaal & Olieman, 2010).
Radiosynthesis of Fluorophenols
This compound serves as a precursor in the radiosynthesis of complex molecules. Research into bis(4-benzyloxyphenyl)iodonium salts as precursors for no-carrier-added radiosynthesis of 4-[¹⁸F]fluorophenol showcases its application in developing radiopharmaceuticals and diagnostic agents (Helfer et al., 2013).
Properties
IUPAC Name |
4-(2,4-dimethylphenyl)-2-fluorophenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FO/c1-9-3-5-12(10(2)7-9)11-4-6-14(16)13(15)8-11/h3-8,16H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQADMQWSFXKFMI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CC(=C(C=C2)O)F)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20684129 | |
Record name | 3-Fluoro-2',4'-dimethyl[1,1'-biphenyl]-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20684129 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261978-86-2 | |
Record name | 3-Fluoro-2',4'-dimethyl[1,1'-biphenyl]-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20684129 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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